H-VAL-ALA-OH

Catalog No.
S1898967
CAS No.
27493-61-4
M.F
C8H16N2O3
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-VAL-ALA-OH

CAS Number

27493-61-4

Product Name

H-VAL-ALA-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

HSRXSKHRSXRCFC-WDSKDSINSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N

Application in Oligonucleotide Synthesis

Scientific Field: Biochemistry

Summary of Application: The compound has been used in the development of enzyme-cleavable oligonucleotides. Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs), researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .

Methods of Application: The compound is used in the automated synthesis of oligonucleotides. Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

Results or Outcomes: The development of these dipeptide linker phosphoramidites is expected to promote new clinical applications of therapeutic oligonucleotides .

Application in Peptide Synthesis

Scientific Field: Peptide Chemistry

Summary of Application: The compound has been used in the synthesis of a difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH, which is known to have a tendency toward aggregation .

Methods of Application: The compound is used in both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles and nanomicelles .

Results or Outcomes: The study demonstrated the application of MW irradiation to synthesis of a difficult pentapeptide .

Application in Sorption Properties

Scientific Field: Physical Chemistry

Summary of Application: The compound has been studied for its sorption properties toward organic compounds and water .

Methods of Application: The compound is used in the study of sorption properties toward organic compounds and water .

Results or Outcomes: It was found that L-valyl-L-alanine has a greater sorption capacity for the studied compounds, but the thermal stability of the L-alanyl-L-valine clathrates is higher .

Application in Propionic Acid Production

Scientific Field: Industrial Chemistry

Summary of Application: The compound has been used in the production of propionic acid, propanol, and propylene via sugar fermentation .

Methods of Application: In place of petrochemicals, carbohydrates are a possible feedstock to all three by fermentative production of propionic acid followed by synthetic derivation of n-propanol and propylene through chemical reductions .

Results or Outcomes: The work described a sugar fermentation process evaluation for propionic acid production that achieved productivities at commercial levels .

Application in Biuret Reaction

Scientific Field: Clinical Chemistry

Summary of Application: The compound has been studied for its cross-reactivity in the Biuret reaction, which is used for total protein measurement .

Methods of Application: The compound is used in the study of the specificity and kinetics of a Biuret reaction for solutions of amino acids, organic compounds, peptides, proteins, and ultrafiltered urine specimens .

Results or Outcomes: Many compounds, including amino acids, amino acid derivatives, and dipeptides, cross-react in Biuret assays .

Application in Self-Assembly

Scientific Field: Nanotechnology

Summary of Application: The compound has been used in the synthesis of self-assembling peptides for building self-assembled nanostructures .

Methods of Application: The compound is used in the synthesis of self-assembling peptides with amphipathic structures .

Results or Outcomes: The study demonstrated the potential of these self-assembling peptides for biomedical applications .

Application in Biomedical Strategies

Scientific Field: Biomedical Engineering

Summary of Application: Synthetic bioactive aromatic peptide amphiphiles have been recognized as key elements of emerging biomedical strategies due to their biocompatibility, design flexibility, and functionality .

Methods of Application: Inspired by natural proteins, researchers synthesized two supramolecular materials of phenyl-capped Ile-Lys-Val-Ala-Val (Ben-IKVAV) and perfluorophenyl-capped Ile-Lys-Val-Ala-Val (PFB-IKVAV) .

Results or Outcomes: The study found that both compounds exhibited ordered π-π interactions and secondary structures, especially PFB-IKVAV .

Application in Therapeutic Oligonucleotides

Scientific Field: Molecular Biology

Summary of Application: The compound has been used in the development of therapeutic oligonucleotides .

Methods of Application: Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs) such as Adcetris, researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .

Results or Outcomes: Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

H-Val-Ala-OH, also known as Valyl-alanine, is a dipeptide composed of two amino acids: valine and alanine. This compound is classified as an endogenous metabolite, meaning it is naturally produced within the body. The structure of H-Val-Ala-OH consists of a valine residue linked to an alanine residue through a peptide bond, with a hydroxyl group (-OH) at the C-terminal end. This dipeptide plays a significant role in various biological processes and is of interest in biochemical research due to its potential therapeutic applications and its involvement in protein synthesis.

The chemical reactivity of H-Val-Ala-OH is primarily governed by the functional groups present in its structure. As an amino acid derivative, it can participate in various reactions typical of amino acids, such as:

  • Peptide Bond Formation: H-Val-Ala-OH can react with other amino acids to form longer peptides through condensation reactions, releasing water.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, H-Val-Ala-OH can undergo hydrolysis to yield its constituent amino acids, valine and alanine.
  • Ninhydrin Reaction: Like other amino acids, H-Val-Ala-OH can react with ninhydrin to produce colored complexes, which are useful for detection in biochemical assays .

H-Val-Ala-OH exhibits various biological activities that contribute to its significance in metabolic processes. It has been shown to:

  • Influence Protein Synthesis: As a dipeptide, H-Val-Ala-OH can be incorporated into proteins, affecting their structure and function.
  • Modulate Metabolic Pathways: This compound may play a role in energy metabolism and nitrogen balance in the body.
  • Exhibit Antioxidant Properties: Preliminary studies suggest that dipeptides like H-Val-Ala-OH may have antioxidant effects, helping to mitigate oxidative stress .

The synthesis of H-Val-Ala-OH can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. For H-Val-Ala-OH, valine is typically added first, followed by alanine .
  • Liquid-Phase Synthesis: In this approach, the amino acids are dissolved in a suitable solvent and reacted under controlled conditions. Protecting groups are often used to prevent unwanted side reactions during synthesis.
  • Enzymatic Synthesis: Utilizing specific enzymes like proteases or peptidases can facilitate the formation of H-Val-Ala-OH from its constituent amino acids under mild conditions .

H-Val-Ala-OH has several applications across various fields:

  • Nutritional Supplements: Due to its role in protein synthesis and metabolism, it is often included in dietary supplements aimed at enhancing muscle recovery and growth.
  • Pharmaceuticals: Research into dipeptides like H-Val-Ala-OH has led to potential therapeutic applications in treating metabolic disorders and enhancing immune responses.
  • Biochemical Research: It serves as a model compound for studying peptide behavior and interactions in biological systems .

Studies investigating the interactions of H-Val-Ala-OH with other biomolecules have revealed important insights into its functionality:

  • Protein Binding Studies: Research indicates that H-Val-Ala-OH can bind to various proteins, influencing their activity and stability.
  • Receptor Interactions: Preliminary findings suggest that dipeptides may interact with specific receptors involved in metabolic regulation, although further studies are needed to elucidate these pathways .

Several compounds share structural similarities with H-Val-Ala-OH. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
H-Leu-Ala-OHComposed of leucine and alanineHigher hydrophobicity due to leucine
H-Ile-Ala-OHComposed of isoleucine and alanineBranched-chain amino acid properties
H-Phe-Ala-OHComposed of phenylalanine and alanineAromatic side chain enhances stability
H-Gly-Ala-OHComposed of glycine and alanineSmallest amino acid allows flexibility

Each of these compounds exhibits unique properties based on their amino acid composition, influencing their biological roles and applications. The presence of different side chains results in variations in hydrophobicity, charge, and steric effects, making H-Val-Ala-OH distinct within this group .

Physical Description

Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.11609238 g/mol

Monoisotopic Mass

188.11609238 g/mol

Heavy Atom Count

13

Sequence

VA

Wikipedia

Val-Ala

Dates

Modify: 2023-08-16

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